molecular formula C15H22N2OS B2520350 3-Cyclohexyl-1-cyclopropyl-1-(thiophen-3-ylmethyl)urea CAS No. 1235354-46-7

3-Cyclohexyl-1-cyclopropyl-1-(thiophen-3-ylmethyl)urea

Cat. No.: B2520350
CAS No.: 1235354-46-7
M. Wt: 278.41
InChI Key: KBGBGDDZKOFUPK-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-cyclopropyl-1-(thiophen-3-ylmethyl)urea: is a versatile chemical compound with a unique molecular structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1-cyclopropyl-1-(thiophen-3-ylmethyl)urea typically involves the reaction of cyclohexylamine, cyclopropyl isocyanate, and thiophen-3-ylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Cyclohexylamine: reacting with to form an intermediate urea derivative.

  • The intermediate then reacts with thiophen-3-ylmethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-1-cyclopropyl-1-(thiophen-3-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

3-Cyclohexyl-1-cyclopropyl-1-(thiophen-3-ylmethyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1-cyclopropyl-1-(thiophen-3-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: Organic heterocyclic compounds containing a benzene ring fused to an imidazole ring.

    Isoxazoles: Five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions.

Uniqueness

3-Cyclohexyl-1-cyclopropyl-1-(thiophen-3-ylmethyl)urea stands out due to its unique combination of cyclohexyl, cyclopropyl, and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-cyclohexyl-1-cyclopropyl-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c18-15(16-13-4-2-1-3-5-13)17(14-6-7-14)10-12-8-9-19-11-12/h8-9,11,13-14H,1-7,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGBGDDZKOFUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N(CC2=CSC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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